molecular formula C8H11N3O B1468548 1-(Pyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1341051-28-2

1-(Pyrimidin-4-yl)pyrrolidin-3-ol

Número de catálogo: B1468548
Número CAS: 1341051-28-2
Peso molecular: 165.19 g/mol
Clave InChI: HNTHGPGEBJEJRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for 1-(pyrimidin-4-yl)pyrrolidin-3-ol is (3S)-1-pyrimidin-4-ylpyrrolidin-3-ol for the (S)-enantiomer and (3R)-1-pyrimidin-4-ylpyrrolidin-3-ol for the (R)-enantiomer. The nomenclature reflects the stereochemistry at the 3-position of the pyrrolidine ring, where the hydroxyl group is attached.

Structural Features

  • Pyrrolidine core : A five-membered saturated ring containing four carbon atoms and one nitrogen atom.
  • Pyrimidin-4-yl substituent : A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions, attached to the pyrrolidine nitrogen.
  • Hydroxyl group : Located at the 3-position of the pyrrolidine ring, introducing chirality.

The SMILES notation for the (S)-enantiomer is C1CN(C[C@H]1O)C2=NC=NC=C2, while the (R)-enantiomer is represented as C1CN(C[C@@H]1O)C2=NC=NC=C2. The InChIKey for the (S)-form is HNTHGPGEBJEJRN-ZETCQYMHSA-N, and for the (R)-form, HNTHGPGEBJEJRN-SSDOTTSWSA-N.

Table 1: Structural Descriptors
Property (S)-Enantiomer (R)-Enantiomer
IUPAC Name (3S)-1-pyrimidin-4-ylpyrrolidin-3-ol (3R)-1-pyrimidin-4-ylpyrrolidin-3-ol
SMILES C1CN(C[C@H]1O)C2=NC=NC=C2 C1CN(C[C@@H]1O)C2=NC=NC=C2
InChIKey HNTHGPGEBJEJRN-ZETCQYMHSA-N HNTHGPGEBJEJRN-SSDOTTSWSA-N
Molecular Formula C₈H₁₁N₃O C₈H₁₁N₃O
Molecular Weight 165.19 g/mol 165.19 g/mol

CAS Registry Numbers and Synonyms

The compound exists as two enantiomers, each with distinct CAS Registry Numbers :

  • (S)-Enantiomer : CAS 1604330-19-9
  • (R)-Enantiomer : CAS 1604353-41-4

Synonyms

Both enantiomers are referenced under multiple aliases in chemical databases:

  • (S)-Enantiomer : AT47453, (S)-1-(Pyrimidin-4-yl)pyrrolidin-3-ol.
  • (R)-Enantiomer : AT47454, (R)-1-(Pyrimidin-4-yl)pyrrolidin-3-ol.

Vendor-specific designations include:

  • BLDpharm: (S)-1-(Pyrimidin-4-yl)pyrrolidin-3-ol (CAS 1604330-19-9).
  • EvitaChem: (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol for a related analog.

Isomeric Forms: Enantiomeric and Diastereomeric Configurations

Enantiomers

The chiral center at the 3-position of the pyrrolidine ring gives rise to two enantiomers:

  • (S)-Enantiomer : Specific rotation data are not explicitly reported in public databases, but its configuration is confirmed via stereodescriptors in SMILES and InChI.
  • (R)-Enantiomer : Mirror image of the (S)-form, with identical physical properties but distinct optical activity.
Table 2: Enantiomeric Comparison
Property (S)-Enantiomer (R)-Enantiomer
CAS Number 1604330-19-9 1604353-41-4
XLogP3 0.2 0.2
Hydrogen Bond Donors 1 1
Hydrogen Bond Acceptors 4 4

Diastereomers

Diastereomerism is absent in this compound due to the presence of only one chiral center. Substituted analogs, such as 1-(6-methoxypyrimidin-4-yl)pyrrolidin-3-ol (CAS 1353984-40-3), may exhibit diastereomerism if additional stereocenters are introduced.

Propiedades

Número CAS

1341051-28-2

Fórmula molecular

C8H11N3O

Peso molecular

165.19 g/mol

Nombre IUPAC

1-pyrimidin-4-ylpyrrolidin-3-ol

InChI

InChI=1S/C8H11N3O/c12-7-2-4-11(5-7)8-1-3-9-6-10-8/h1,3,6-7,12H,2,4-5H2

Clave InChI

HNTHGPGEBJEJRN-UHFFFAOYSA-N

SMILES

C1CN(CC1O)C2=NC=NC=C2

SMILES canónico

C1CN(CC1O)C2=NC=NC=C2

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in ring size, substituent placement, or functional groups.

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Formula* Key Features Reference
1-(Pyrimidin-4-yl)pyrrolidin-3-ol Pyrrolidine -OH at C3, pyrimidin-4-yl at N1 C₈H₁₂N₃O Five-membered ring with hydroxyl; moderate steric hindrance
(R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol Pyrrolidine -Cl at pyrimidin-2, -OH at C3 C₈H₁₁ClN₃O Chlorine enhances lipophilicity; stereochemistry (R-configuration)
1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol Pyrrolidine -NH-cyclopropyl at pyrimidin-6, -OH at C3 C₁₁H₁₇N₅O Cyclopropylamino group introduces steric bulk; potential for targeted binding
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol Piperidine -Cl at pyrimidin-2, -OH at C3 C₉H₁₃ClN₃O Six-membered ring; increased conformational flexibility vs. pyrrolidine
1-(Pyrimidin-4-yl)piperidin-4-ol Piperidine -OH at C4, pyrimidin-4-yl at N1 C₉H₁₄N₃O Hydroxyl at C4 alters hydrogen-bonding potential; larger ring size

*Molecular formulas are inferred from structural data in the evidence.

Key Findings:

Ring Size and Conformation :

  • Pyrrolidine (5-membered) derivatives exhibit higher ring strain and rigidity compared to piperidine (6-membered) analogs. This impacts binding to biological targets, as seen in the enhanced selectivity of 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol .
  • Piperidin-4-ol derivatives (e.g., 1-(Pyrimidin-4-yl)piperidin-4-ol) position the hydroxyl group farther from the pyrimidine, reducing intramolecular hydrogen bonding .

Substituent Effects: Chlorine: The addition of -Cl (e.g., (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol) increases molecular weight (204.22 vs. Cyclopropylamino: In 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol, the cyclopropyl group adds steric bulk, which may enhance receptor specificity in kinase inhibitors .

Hydroxyl Group Positioning :

  • The -OH at C3 in pyrrolidine derivatives facilitates hydrogen bonding with polar residues in enzymes, a feature critical for activity in kinase inhibitors . In contrast, piperidin-4-ol analogs may exhibit weaker interactions due to spatial constraints .

Stereochemical Variations :

  • The (R)-enantiomer of 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol demonstrates distinct pharmacological profiles compared to its (S)-counterpart, underscoring the importance of chirality in drug design .

Métodos De Preparación

Starting from Aminohydroxybutyric Acid Derivatives

A patented industrial process outlines a scalable and GMP-compliant method to prepare (3S)-Pyrrolidin-3-ol derivatives, which can be adapted for 1-(Pyrimidin-4-yl)pyrrolidin-3-ol synthesis:

  • Step (a): Esterification
    Aminohydroxybutyric acid is esterified in methanol with sulfuric acid, producing a methyl ester hydrochloride intermediate. The reaction is conducted at 55–65 °C with acetyl chloride as a catalyst, typically refluxed for 2–4 hours.

  • Step (b): Neutralization
    Potassium carbonate and water are added to the ester solution to neutralize and prepare for further transformation.

  • Step (c): Reduction and Cyclization
    The lactam intermediate is treated with sodium borohydride (4 equivalents) in diglyme, followed by acidification with concentrated sulfuric acid at 25 °C and heated to 80 °C for 12 hours. This step reduces and cyclizes the intermediate to form (3S)-Pyrrolidin-3-ol.

  • Step (d): Isolation
    The product is isolated as a free base or hydrochloride salt with high optical and chemical purity, suitable for pharmaceutical applications.

This process achieves an overall yield of approximately 44% over four steps starting from aminohydroxybutyric acid and is noted for its cost-effectiveness and scalability.

Nucleophilic Aromatic Substitution on Pyrimidine Rings

An alternative synthetic route involves nucleophilic aromatic substitution (SNAr) on halogenated pyrimidine derivatives:

  • Starting with 4,6-dichloropyrimidine, nucleophilic substitution with amines or alcohols introduces the pyrrolidinyl moiety at the 4-position of the pyrimidine ring.

  • For example, reaction of 4,6-dichloropyrimidine with ethyl 2-(4-aminophenyl)acetate under basic conditions yields intermediates that can be further functionalized.

  • Buchwald coupling and amide bond formation follow to assemble the final compound, with overall yields around 40% for multi-step syntheses.

  • Purification is typically performed by silica gel chromatography.

This method allows for structural diversity and functionalization on the pyrimidine scaffold, facilitating the preparation of analogs with pyrrolidine substituents.

Coupling of Pyrrolidine to Pyrimidine Derivatives

In related syntheses, pyrrolidine is introduced onto pyrimidine rings via direct substitution:

  • For instance, 5-bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine intermediates can be prepared by reacting pyrrolidine with halogenated pyrimidines in acetonitrile at room temperature overnight.

  • The resulting compounds are isolated by filtration and trituration, providing access to pyrrolidinyl-substituted pyrimidines.

Multi-step Assembly with Pyrazolo[3,4-d]pyrimidine Cores (Related Compounds)

Although focused on a related compound, the synthesis of 1-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol provides insight into coupling strategies:

  • Formation of the heterocyclic core is achieved by cyclization of precursors.

  • Piperidine and pyrrolidine moieties are introduced via nucleophilic substitution.

  • Final assembly involves coupling reactions under catalytic conditions with controlled temperature and pressure.

  • These methods highlight the importance of stepwise functional group introduction and purification to obtain high-purity products.

Comparative Data Table of Key Preparation Steps

Step Method Description Reagents/Conditions Yield (%) Notes
(a) Esterification of aminohydroxybutyric acid Methanol, sulfuric acid, acetyl chloride, 55-65 °C, reflux 2-4 h - Forms methyl ester hydrochloride
(b) Neutralization Potassium carbonate, water - Prepares for reduction
(c) Reduction and cyclization Sodium borohydride (4 eq.), diglyme, H2SO4, 25-80 °C, 12 h - Forms (3S)-Pyrrolidin-3-ol
(d) Isolation Crystallization, filtration 44 (overall) High optical and chemical purity
SNAr Nucleophilic aromatic substitution on pyrimidine 4,6-Dichloropyrimidine, amines/alcohols, EtOH, triethylamine, 80 °C, 12 h ~40 Multi-step synthesis with chromatography
Coupling Buchwald coupling and amide bond formation Catalysts, DMF, EDC, HOAt, DIPEA, room temp, overnight Moderate to good Enables structural diversity

Research Findings and Notes

  • The patented process for preparing (3S)-Pyrrolidin-3-ol intermediates emphasizes the use of crystalline intermediates for ease of isolation and high purity, critical for pharmaceutical standards.

  • The nucleophilic substitution approach on chloropyrimidines allows for modular synthesis of pyrrolidinyl-pyrimidine compounds, facilitating SAR studies in medicinal chemistry.

  • The coupling strategies involving pyrazolo-pyrimidine cores demonstrate the versatility of nucleophilic substitution and coupling reactions in assembling complex heterocyclic structures with pyrrolidin-3-ol substituents.

  • Overall yields for these multi-step syntheses range from 40% to 44%, reflecting the complexity and efficiency of the synthetic routes.

Q & A

Q. Example Workflow :

Crystallization : Grow crystals in ethanol/water (1:1) at 4°C.

Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule diffraction.

Refinement : SHELXL-2018 for structure solution and validation .

Advanced: How do computational methods (e.g., molecular docking) predict the binding mode of this compound to tyrosine kinases, and what are the limitations?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve kinase structures (e.g., PDB: 4HVS for JAK2) and remove water/ligands.
    • Ligand Preparation : Optimize geometry using Gaussian09 at B3LYP/6-31G* level.
    • Docking Software : AutoDock Vina or Glide (Schrödinger) with flexible side chains in the binding pocket.
  • Limitations :
    • Solvent/Entropy Effects : Most docking scores neglect solvation and entropy changes.
    • Conformational Dynamics : Static protein models may miss allosteric shifts critical for binding .

Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å acceptable).

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • Oxidation of Pyrrolidine : The hydroxyl group is prone to oxidation under acidic conditions. Mitigation: Use inert atmospheres (N2_2) and mild oxidizing agents .
  • Pyrimidine Ring Opening : Occurs under strongly basic conditions. Mitigation: Optimize pH (pH 8–9) and temperature (<70°C) .
  • Byproduct Formation : N-alkylation instead of C-4 substitution. Mitigation: Use excess pyrimidine and monitor reaction progress via LC-MS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.